Sonrotoclax BCL-2 binding affinity
Sonrotoclax BCL-2 binding affinity
An In-Depth Technical Guide on the BCL-2 Binding Affinity of Sonrotoclax
Introduction
Sonrotoclax (also known as BGB-11417) is a potent, selective, and orally active second-generation B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] As a member of the BH3 mimetic class of drugs, sonrotoclax is designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells where the BCL-2 protein is overexpressed.[3][4] Dysregulation of BCL-2 is a key survival mechanism for many hematologic malignancies, and its inhibition is a clinically validated therapeutic strategy.[4][5] Sonrotoclax distinguishes itself by exhibiting a higher binding affinity for BCL-2 compared to the first-generation inhibitor, venetoclax, and by maintaining potency against certain venetoclax-resistant BCL-2 mutants.[6][7] This guide provides a detailed overview of the BCL-2 binding affinity of sonrotoclax, the experimental protocols used for its characterization, and the underlying signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of sonrotoclax to BCL-2 has been rigorously quantified using various biophysical and biochemical assays. The data consistently demonstrates a sub-nanomolar affinity for wild-type BCL-2 and retained high affinity for clinically relevant mutants that confer resistance to venetoclax.
Table 1: Sonrotoclax Binding Affinity for Wild-Type BCL-2
| Assay Type | Parameter | Value (nM) | Comparative Venetoclax Value (nM) | Reference |
| Surface Plasmon Resonance (SPR) | KD | 0.046 | 1.1 | [6] |
| BCL-2/BAK Interaction Assay | IC50 | 0.014 | 0.196 (14-fold less potent) | [6] |
KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates a stronger binding interaction. IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to block 50% of a specific biological or biochemical function.
Table 2: Sonrotoclax Binding Affinity for Venetoclax-Resistant BCL-2 Mutants
| BCL-2 Mutant | Assay Type | Sonrotoclax KD (nM) | Venetoclax KD (nM) | Fold Difference in Affinity (Sonrotoclax vs. Venetoclax) | Reference |
| G101V | SPR | 0.24 | 29 | ~121-fold stronger | [6] |
| D103Y | SPR | Sub-nanomolar | ~130-fold weaker | ~125-fold stronger | [6][8] |
| A113G | SPR | ~0.04 - 2.1 | 35 to 83-fold weaker | 35 to 83-fold stronger | [6] |
| V156D | SPR | ~0.04 - 2.1 | 35 to 83-fold weaker | 35 to 83-fold stronger | [6] |
| R129L | SPR | ~0.04 - 2.1 | 35 to 83-fold weaker | 35 to 83-fold stronger | [6] |
Mechanism of Action and Signaling Pathway
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[9] Anti-apoptotic members, like BCL-2, prevent cell death by sequestering pro-apoptotic proteins such as BAX and BAK.[4][10] In many cancers, BCL-2 is overexpressed, which allows malignant cells to evade apoptosis.[4]
Sonrotoclax functions as a BH3 mimetic, meaning it mimics the action of the BH3-only proteins (e.g., BIM, BID), which are the natural antagonists of BCL-2.[3] Sonrotoclax binds with high affinity to a hydrophobic groove on the BCL-2 protein, the same site that would normally bind pro-apoptotic proteins.[3][6] This competitive binding displaces BAX and BAK, which are then free to oligomerize on the outer mitochondrial membrane.[3][11] This oligomerization leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, which execute the final stages of apoptosis.[3][11][12]
Experimental Protocols
The high-affinity binding of sonrotoclax to BCL-2 is determined using advanced biophysical techniques. The following are detailed methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data on association (ka) and dissociation (kd) rates, from which the dissociation constant (KD) is calculated (KD = kd/ka).[13][14]
Objective: To determine the binding affinity and kinetics of sonrotoclax to immobilized BCL-2 protein.
Materials:
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SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5 chip)
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Recombinant human BCL-2 protein (wild-type or mutant)
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Sonrotoclax, dissolved in a suitable solvent (e.g., DMSO) and serially diluted in running buffer
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Immobilization reagents (e.g., EDC/NHS, ethanolamine)
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Running buffer (e.g., HBS-EP+)
Methodology:
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Chip Preparation and Immobilization:
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The sensor chip surface is activated using a fresh mixture of EDC and NHS.
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Recombinant BCL-2 protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface until the desired immobilization level is reached.
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Remaining active esters on the surface are deactivated by injecting ethanolamine.
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A reference flow cell is prepared similarly but without the BCL-2 protein to allow for reference subtraction.
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-
Binding Analysis:
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A series of sonrotoclax concentrations are prepared by serial dilution in running buffer. A consistent, low percentage of DMSO should be maintained across all samples and the running buffer to minimize solvent effects.
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Each concentration of sonrotoclax (analyte) is injected over the BCL-2-immobilized and reference flow cells at a constant flow rate for a defined association time.
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This is followed by an injection of running buffer alone to monitor the dissociation phase.
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Between cycles, the sensor surface is regenerated using a specific regeneration solution (e.g., a short pulse of low pH glycine or a high salt buffer) to remove all bound analyte.
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-
Data Analysis:
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The response is measured in Resonance Units (RU). The reference flow cell data is subtracted from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
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The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of sonrotoclax to disrupt the protein-protein interaction between BCL-2 and a pro-apoptotic partner like BAK or BIM.[16]
Objective: To quantify the inhibitory potency (IC50) of sonrotoclax on the BCL-2/BAK protein-protein interaction.
Materials:
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Recombinant His-tagged BCL-2 protein
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Biotinylated peptide ligand from a pro-apoptotic protein (e.g., BAK or BIM BH3 peptide)
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Terbium (Tb)-labeled anti-His antibody (FRET donor)
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Streptavidin-labeled fluorophore (e.g., d2 or APC) (FRET acceptor)
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Sonrotoclax, serially diluted
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Assay buffer
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Low-volume 384-well microplates
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TR-FRET-capable microplate reader
Methodology:
-
Reagent Preparation:
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All reagents (BCL-2, peptide ligand, antibodies, and sonrotoclax dilutions) are prepared in the assay buffer.
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-
Assay Procedure:
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A defined amount of His-tagged BCL-2 is added to the wells of the microplate.
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Serial dilutions of sonrotoclax (or vehicle control) are added to the wells.
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The biotinylated pro-apoptotic peptide is then added.
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The plate is incubated to allow for the binding interaction (and its inhibition) to reach equilibrium.
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A mixture of the Tb-labeled anti-His antibody and the streptavidin-labeled acceptor is added to all wells.
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The plate is incubated for a specified period (e.g., 2 hours) at room temperature to allow for the detection reagents to bind.[17]
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-
Data Acquisition and Analysis:
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The plate is read on a TR-FRET reader, which excites the terbium donor (e.g., at 340 nm) and measures emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).[18][19]
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The TR-FRET signal is calculated as the ratio of the acceptor's fluorescence to the donor's fluorescence.
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The percentage of inhibition is calculated for each sonrotoclax concentration relative to the controls (no inhibitor for 0% inhibition, no BCL-2 for 100% inhibition).
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The data is plotted as % inhibition versus log[sonrotoclax concentration], and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
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Experimental Workflow Visualization
The characterization of a BCL-2 inhibitor like sonrotoclax follows a logical progression from initial binding confirmation to detailed kinetic analysis and cellular potency assessment.
Conclusion
Sonrotoclax is a second-generation BCL-2 inhibitor characterized by an exceptionally high binding affinity, with KD and IC50 values in the picomolar to low nanomolar range.[1][6] Biophysical methods such as Surface Plasmon Resonance and biochemical assays like TR-FRET have been instrumental in quantifying this potency. Critically, sonrotoclax maintains strong binding to BCL-2 mutants, such as G101V, that confer clinical resistance to venetoclax.[6][7] This superior binding profile suggests that sonrotoclax has the potential to be a highly effective therapeutic for BCL-2-dependent cancers and may offer a valuable treatment option for patients who have developed resistance to first-generation inhibitors.[8]
References
- 1. Sonrotoclax (BGB-11417) | Bcl-2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Sonrotoclax used for? [synapse.patsnap.com]
- 4. beonemedaffairs.com [beonemedaffairs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonrotoclax overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 Pathway | GeneTex [genetex.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scispace.com [scispace.com]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. affiniteinstruments.com [affiniteinstruments.com]
- 16. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bpsbioscience.com [bpsbioscience.com]
